molecular formula C8H11NO B1427310 N-cyclopentylprop-2-ynamide CAS No. 1207294-10-7

N-cyclopentylprop-2-ynamide

Cat. No. B1427310
M. Wt: 137.18 g/mol
InChI Key: ZMUGDDCEODVOHB-UHFFFAOYSA-N
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Description

“N-cyclopentylprop-2-ynamide” is a chemical compound with the molecular formula C8H11NO . It has a molecular weight of 137.18 g/mol.


Chemical Reactions Analysis

While specific chemical reactions involving “N-cyclopentylprop-2-ynamide” are not detailed in the available resources, ynamides in general have been studied for their reactions. For example, Brønsted acid-mediated reactions of ynamides, including cycloaddition, cyclization, intramolecular alkoxylation-initiated rearrangement, and oxygen atom transfer reactions have been reported .

Scientific Research Applications

Synthetic Utility in Ring-Forming Transformations

Ynamides, including N-cyclopentylprop-2-ynamide, have proven to be exceptionally versatile in synthetic organic chemistry. Their ability to activate carbon-carbon triple bonds through an attached nitrogen atom bearing an electron-withdrawing group makes them pivotal in the synthesis of nitrogen-containing products. This characteristic underpins their extensive use in the rapid assembly of complex molecular structures, especially in ring-forming transformations. These transformations are not only synthetically valuable but also provide mechanistic insights into the formation of cyclic and polycyclic structures, which are essential in the development of pharmaceuticals and natural products (Wang et al., 2014).

Expansion into Cycloaddition Reactions

Ynamides serve as neutral three-atom components (TACs) in cycloaddition reactions, a relatively unexplored chemical reaction space that demonstrates their potential in heterocyclic chemistry. They can undergo thermally induced intramolecular (3+2) cycloaddition reactions with alkynes, yielding functionalized pyrroles. This showcases the adaptability of ynamides in facilitating the construction of nitrogen-containing heterocycles, opening up new avenues for the synthesis of complex organic molecules (Campeau et al., 2021).

Role in [2 + 2] Cycloaddition

The utility of ynamides in [2 + 2] cycloaddition has been highlighted through the development of novel reactions, such as the CuCl2 and AgSbF6-catalyzed Ficini [2 + 2] cycloaddition. This reaction represents the first instance of ynamides participating in a thermal [2 + 2] cycloaddition with enones, illustrating the broadening scope of ynamide applications in creating structurally complex molecules (Li et al., 2010).

Brønsted Acid-Mediated Reactions

The exploration of metal-free transformations of ynamides, particularly through Brønsted acid-mediated reactions, represents a significant advance. These reactions encompass a variety of processes, including cycloaddition, cyclization, and intramolecular rearrangement, underscoring the versatility of ynamides beyond the confines of transition metal-catalyzed reactions. Such developments offer new pathways for the synthesis of N-heterocycles, highlighting the continued innovation in ynamide chemistry (Chen et al., 2020).

Metal-Free Cycloaddition for Heterocycle Construction

Innovative metal-free cycloaddition reactions of ynamides with nitriles have been developed, providing a green and efficient approach to constructing 2,4-diaminopyridines. This catalytic protocol exemplifies the environmental friendliness and chemoselectivity of ynamide chemistry, facilitating the construction of C-C and C-N bonds with broad functional group tolerance. Such advancements underscore the potential of ynamides in sustainable chemistry and the synthesis of valuable nitrogen-containing compounds (Zhang et al., 2016).

properties

IUPAC Name

N-cyclopentylprop-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-8(10)9-7-5-3-4-6-7/h1,7H,3-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUGDDCEODVOHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)NC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentylprop-2-ynamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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